molecular formula C13H20N2O3S2 B5580682 N-(tert-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(tert-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5580682
M. Wt: 316.4 g/mol
InChI Key: BOOXZZAZKZMLDV-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09153485 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of Polyamides : Research by Hsiao et al. (2000) and Yang et al. (1999) has shown that derivatives of tert-butyl, such as 4-tert-butylcatechol, can be used in the synthesis of polyamides. These polyamides exhibit good solubility, thermal stability, and form transparent, flexible films, useful in various industrial applications (Hsiao, Yang, & Chen, 2000); (Yang, Hsiao, & Yang, 1999).

Organic Synthesis and Catalysis

  • N-tert-Butanesulfinyl Imines in Asymmetric Synthesis : Ellman et al. (2002) demonstrated the use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines. This methodology is significant for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Chemical Reactions and Properties

  • Deprotonation and Addition Reactions : Research by Bonnet et al. (2001) explored the reaction of magnesiated bases on substituted pyridines, including compounds similar to N-(tert-butyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, to yield 2,3-disubstituted pyridines with useful functions (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).

Applications in Analytical Chemistry

  • Fluorescent Probes for Thiophenols : Wang et al. (2012) developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide for discriminating thiophenols over aliphatic thiols. This has significant applications in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

  • Ion-Selective Electrodes : Guzinski et al. (2013) used thioamide derivatives of p-tert-butylcalix[4]arene as ionophores in solid-contact ion-selective electrodes for the determination of lead(II) in environmental samples. This indicates the potential use of tert-butyl derivatives in the development of sensitive and selective detection tools (Guzinski, Lisak, Sokalski, Bobacka, Ivaska, Bochenska, & Lewenstam, 2013).

Electrochemical Applications

  • Electrochromic Polyamides : Hsiao et al. (2009) synthesized electroactive polyamides containing di-tert-butyl-substituted phenylenediamine units, which show excellent electrochemical and electrochromic stability, changing color when exposed to different potentials. These materials have potential applications in smart windows and display technologies (Hsiao, Liou, & Wang, 2009).

Properties

IUPAC Name

N-tert-butyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-13(2,3)14-12(16)11-8-10(9-19-11)20(17,18)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOXZZAZKZMLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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